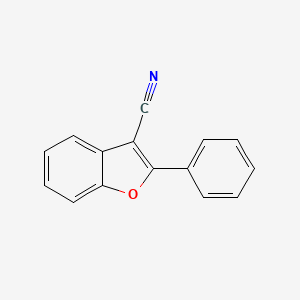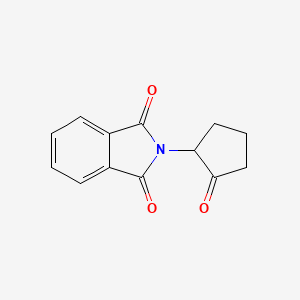
2-(3-Amino-5-bromopyridin-2-YL)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-5-bromopyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a nitrile group attached to a pyridine ring. It is primarily used in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-bromopyridin-2-yl)acetonitrile typically involves the bromination of 2-amino-3-pyridineacetonitrile. The reaction conditions often include the use of bromine or a brominating agent in a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Amino-5-bromopyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Nitro derivatives of the pyridine ring.
Reduction Products: Amine derivatives of the pyridine ring.
Applications De Recherche Scientifique
2-(3-Amino-5-bromopyridin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Amino-5-bromopyridin-2-yl)acetonitrile is primarily related to its ability to interact with various molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bromine atom can also participate in halogen bonding, further modulating the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Amino-5-chloropyridin-2-yl)acetonitrile
- 2-(3-Amino-5-fluoropyridin-2-yl)acetonitrile
- 2-(3-Amino-5-iodopyridin-2-yl)acetonitrile
Uniqueness
2-(3-Amino-5-bromopyridin-2-yl)acetonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules .
Propriétés
Numéro CAS |
886373-07-5 |
|---|---|
Formule moléculaire |
C7H6BrN3 |
Poids moléculaire |
212.05 g/mol |
Nom IUPAC |
2-(3-amino-5-bromopyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H6BrN3/c8-5-3-6(10)7(1-2-9)11-4-5/h3-4H,1,10H2 |
Clé InChI |
XPNAYEYTCMRSNP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1N)CC#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(Difluoromethoxy)benzyl]azetidine](/img/structure/B13676051.png)





![1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13676091.png)
![3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13676096.png)
![[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]methanol](/img/structure/B13676109.png)
